Human Dermal Fibroblast Proliferation: Sodium Glycerate (0.78 mM) Increases Cell Count by 45% vs. Untreated Control, While α-Glucosylglyceric Acid (34 mM) Enhances Collagen Synthesis 1.4-Fold
At 0.78 mM, glyceric acid (the parent acid of sodium 2,3-dihydroxypropionate) activated the proliferation of human dermal fibroblasts by approximately 45% compared to untreated controls. In contrast, α-glucosylglyceric acid (GGA), a structurally related glycosylated derivative, required a much higher concentration (34 mM) to achieve a distinct biological effect: a 1.4-fold increase in collagen synthesis [1]. This demonstrates that sodium glycerate elicits a potent, concentration-dependent proliferative response distinct from the collagen-specific activity of its glucosyl analog.
| Evidence Dimension | Human dermal fibroblast proliferation activation (in vitro) |
|---|---|
| Target Compound Data | ~45% increase in proliferation vs. untreated control at 0.78 mM |
| Comparator Or Baseline | α-glucosylglyceric acid (GGA): 1.4-fold collagen synthesis increase at 34 mM (different primary outcome) |
| Quantified Difference | Target compound induces proliferation at ~43-fold lower concentration than the concentration required for GGA's collagen effect |
| Conditions | Human dermal fibroblasts cultured in vitro; proliferation measured after glyceric acid treatment |
Why This Matters
For researchers investigating skin cell regeneration, wound healing, or cosmetic ingredient development, this quantifiable potency difference justifies selecting sodium glycerate over glycosylated derivatives when proliferation (cell number increase) is the primary endpoint rather than collagen matrix remodeling.
- [1] Sato S, Kitamoto D, Habe H. In vitro evaluation of glyceric acid and its glucosyl derivative, α-glucosylglyceric acid, as cell proliferation inducers and protective solutes. Biosci Biotechnol Biochem. 2014;78(7):1183-1186. doi:10.1080/09168451.2014.885823. PMID: 25229854. View Source
